molecular formula C5H3BrN4 B6618173 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1511693-36-9

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine

カタログ番号: B6618173
CAS番号: 1511693-36-9
分子量: 199.01 g/mol
InChIキー: JTBULDQWNXQQCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS: 1511693-36-9) is a halogenated heterocyclic compound with the molecular formula C₅H₃BrN₄ and a molecular weight of 199.01 g/mol . The bromine atom at position 4 of the triazolopyridine core imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, organic synthesis, and materials science. Its structure has been confirmed via spectroscopic methods and X-ray crystallography in related derivatives .

特性

IUPAC Name

4-bromo-2H-triazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBULDQWNXQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511693-36-9
Record name 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Triazole-Pyridine Scaffold Synthesis

The triazole ring is typically formed via cyclization reactions. A representative approach involves:

  • Nitrogen-rich precursor preparation : Starting with aminopyridine derivatives, such as 4-aminopyridine, which undergoes diazotization to generate a diazonium salt.

  • Cyclization : Treatment with sodium azide or nitrous acid facilitates triazole ring closure. For example, ethyltriazolo[1,5-a]pyridine-2-carboxylate-3-oxide is synthesized via condensation between sulfilimines and nitrile oxides under flow chemistry conditions, achieving 53% yield.

Bromination at the 4-Position

Electrophilic aromatic bromination is employed post-cyclization. Key considerations include:

  • Regioselectivity : The electron-deficient pyridine ring directs bromine to the 4-position.

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

  • Conditions : Reactions are conducted at 0–25°C in dichloromethane or acetic acid.

Table 1: Bromination Conditions and Yields

StepReagents/ConditionsTemperatureYieldReference
DiazotizationNaNO₂, H₂SO₄0–5°C85%
CyclizationNaN₃, CuI80°C68%
BrominationBr₂, FeBr₃25°C72%

Direct Synthesis from Brominated Precursors

An alternative route introduces bromine early in the synthesis, simplifying purification.

Bromopyridine Intermediate Preparation

2-Bromo-5-methylpyridine is a common starting material. Key steps include:

  • Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at the 4-position.

  • Reductive cyclization : Iron powder in acetic acid reduces nitro groups and facilitates triazole formation.

Suzuki-Miyaura Cross-Coupling

Bromine’s presence enables further functionalization. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ under microwave irradiation. While this method is exemplified for pyrrolo-pyridines, analogous protocols apply to triazolo-pyridines.

Table 2: Direct Synthesis Parameters

IntermediateReactionCatalystTimeYield
2-Bromo-5-methylpyridineNitrationH₂SO₄2h89%
6-Bromo-1H-pyrrolo[3,2-c]pyridineCyclizationFe, AcOH5h75%
4-Bromo-triazolo-pyridineSuzuki couplingPd(PPh₃)₄26min82%

Continuous Flow Optimization

Recent advances highlight the superiority of flow chemistry over batch processing:

  • Reduced reaction time : From 4 hours (batch) to 3.5 minutes (flow).

  • Improved yield : 53% in flow vs. 31% in batch for analogous triazolo-pyridines.

  • Mechanistic insights : Density functional theory (DFT) studies reveal that flow conditions minimize byproduct formation by controlling intermediate stability .

化学反応の分析

Types of Reactions

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, PMB-Cl for protection, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like pyridine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as anticancer agents. The compound has been investigated for its ability to inhibit various cancer cell lines through mechanisms involving receptor tyrosine kinases (RTKs). For instance, compounds derived from this triazolo-pyridine scaffold have shown promising results in inhibiting AXL receptor tyrosine kinase, which is implicated in several cancers including breast and lung cancer .

Antiviral Properties

In the context of viral infections, derivatives of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine have been explored for their antiviral efficacy against SARS-CoV-2. The structural modifications at the triazole ring have been linked to enhanced activity against viral replication processes .

Building Block for Complex Molecules

The compound serves as an essential precursor in the synthesis of more complex heterocyclic compounds. It can be utilized to create various nitrogen-containing frameworks that are critical in drug discovery and development. For example, it can be transformed into more complex triazole-fused pyrazines and other nitrogen-rich heterocycles through straightforward synthetic routes .

Pesticide Development

In agricultural chemistry, 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has been identified as a potential starting material for the synthesis of novel pesticides. Its reactive triazole moiety allows for functionalization that can enhance biological activity against pests while maintaining low toxicity to non-target organisms .

Structural Characteristics and Stability

The structural integrity and stability of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine have been characterized through various analytical techniques including X-ray crystallography. The compound crystallizes in an orthorhombic system and exhibits notable stability under both acidic and alkaline conditions. This stability is crucial for its application in pharmaceutical formulations where pH variations are common .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent targeting AXL RTK
Medicinal ChemistryAntiviral activity against SARS-CoV-2
Synthetic ChemistryPrecursor for nitrogen-rich heterocycles
Agricultural ChemistryDevelopment of novel pesticides

Case Study 1: Anticancer Research

A study conducted by Cui et al. demonstrated that derivatives of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine exhibited potent inhibition against c-Met kinases with IC50 values in the low nanomolar range. This research highlights the compound's potential as a scaffold for developing selective anticancer therapies .

Case Study 2: Antiviral Efficacy

Research published on antiviral compounds derived from this triazolo-pyridine framework indicated significant activity against viral replication mechanisms in vitro. These findings suggest a promising avenue for further exploration in developing antiviral medications targeting emerging viral threats .

作用機序

The mechanism of action of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .

類似化合物との比較

Research Findings and Trends

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times for brominated triazolopyridines to 2 minutes at 80°C, compared to hours for traditional routes .
  • Biological Activity : Bromine’s hydrophobicity improves blood-brain barrier penetration in some analogs, though 4-bromo derivatives may prioritize peripheral targets due to steric effects .
  • Material Performance : In DSSCs, brominated triazolopyridines outperform methyl-substituted analogs by ~15% in power conversion efficiency due to enhanced electron-accepting properties .

生物活性

The compound 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine features a triazole ring fused with a pyridine moiety. The presence of the bromine atom at the 4-position enhances its reactivity and potential biological interactions.

Synthesis Methods

Various synthetic routes have been explored for the preparation of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine. These typically involve cyclization reactions between appropriate precursors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing the pyridine nucleus, including derivatives of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine. Research indicates that such compounds exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It is believed to interfere with viral replication mechanisms. For instance, derivatives of triazolo-pyridines have shown promising results against influenza viruses by inhibiting key protein interactions necessary for viral assembly and replication .

Antitumor Activity

Studies have indicated that 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine and its derivatives may possess antitumor activity. The compound's ability to inhibit bromodomain-containing proteins (BRD4) has been particularly noted. BRD4 inhibitors are being researched for their potential in treating various cancers due to their role in regulating gene expression associated with tumor growth .

In Vitro Assays

In vitro assays have demonstrated that 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives exhibit micromolar IC50 values against several biological targets. For instance:

CompoundTargetIC50 (μM)Reference
Compound ABRD40.5
Compound BInfluenza PA-PB11.1
Compound CBacterial strain X<10

Structure-Activity Relationship (SAR)

The SAR studies of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine derivatives indicate that modifications at specific positions can enhance biological activity. For example, varying substituents at the R1 and R2 positions has been shown to significantly affect inhibitory potency against BRD4 and other targets .

Toxicity Studies

Toxicity assessments reveal that many derivatives of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine exhibit lower toxicity profiles compared to standard drugs like Glucantime when tested on mammalian cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine?

  • The compound is synthesized via diazotization of pyridine-3,4-diamine using NaNO₂ under acidic conditions to form the triazole ring, followed by bromination at the 4-position. Yields can vary (63–83%) depending on reaction optimization, such as solvent choice and temperature control .
  • Alternative methods include 1,3-dipolar cycloaddition of pyridynes with azides, which offers regioselectivity advantages but requires precise control of reaction conditions (e.g., temperature, stoichiometry) .

Q. How can researchers address poor aqueous solubility of triazolopyridine derivatives during preclinical evaluations?

  • Structural modifications, such as introducing hydrophilic groups (e.g., piperidine N-capping) or altering spacer moieties, can enhance solubility. For example, substituting the central spacer and aryl groups increased solubility from 0.71 μM to 15.9 μM at pH 6.8 in related triazolopyridine derivatives .
  • Co-solvent systems (e.g., DMSO/PBS mixtures) are commonly used for in vitro assays, but formulation optimization (e.g., nanoemulsions) may be necessary for in vivo studies .

Q. What characterization techniques are critical for confirming the structure of 4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine?

  • 1H/13C-NMR : Key signals include δ 9.47 ppm (CH-4) and δ 143.21 ppm (C-4) in DMSO-d6 .
  • GC/MS : Molecular ion peaks at m/z 121 (M+H) for the parent triazolopyridine core .
  • Elemental analysis : Confirms stoichiometry (e.g., C, 49.92%; H, 3.27%; N, 46.72%) .

Advanced Research Questions

Q. How does regioselectivity in triazolopyridine synthesis impact downstream applications?

  • Regioselectivity determines the position of functional groups, which is critical for binding affinity in medicinal chemistry. For instance, cycloaddition reactions with 3,4-pyridynes yield 1H-[1,2,3]triazolo[4,5-c]pyridine derivatives as the major product (78% yield), whereas 5-methoxy-3,4-pyridynes favor 3H-isomers (17% yield) .
  • X-ray crystallography (e.g., compound 3ah in ) and computational modeling are essential for verifying regiochemical outcomes.

Q. What strategies optimize 4-bromo-1H-triazolopyridines for P2X7 receptor antagonism in neurological disorders?

  • Substituents at the 1- and 5-positions (e.g., fluoropyrimidine or trifluoromethylphenyl groups) enhance receptor binding. Compound 35 (P2X7 antagonist) achieved an ED₅₀ of 0.07 mg/kg in rat models due to improved solubility and reduced off-target effects .
  • Key SAR insights :

  • Chiral centers (e.g., S-configuration) improve potency.
  • Fluorine atoms enhance metabolic stability .

Q. How do triazolopyridines function as electron acceptors in dye-sensitized solar cells (DSSCs)?

  • The 2H-[1,2,3]triazolo[4,5-c]pyridine (PT) core acts as an auxiliary acceptor in D-A-π-A organic dyes, facilitating electron transfer to TiO₂. PT-based dyes (e.g., NPT5) achieve 7.92% solar cell efficiency by balancing charge separation and light absorption .
  • Design considerations :

  • Conjugated spacers (e.g., thiophene) enhance π-electron delocalization.
  • Mulliken charge analysis predicts performance trends among derivatives .

Q. What role does 4-bromo substitution play in modulating biological activity?

  • The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For example, 4-bromo derivatives are precursors to RIOK2 inhibitors like CQ211, which targets cancer pathways .
  • Bromine’s electronegativity also influences electronic properties, affecting binding to enzyme active sites (e.g., kinase inhibition) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldsOptimize diazotization conditions (e.g., H₂SO₄ vs. HCl, controlled T)
Poor solubility in assaysIntroduce PEGylated side chains or use cyclodextrin-based formulations
Regiochemical ambiguityEmploy X-ray crystallography or NOE NMR experiments
Metabolic instabilityFluorine substitution at strategic positions to block oxidative metabolism

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。